N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methanesulfonamide
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Overview
Description
N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methanesulfonamide, also known as BIMSA or NSC 721648, is a chemical compound with potential therapeutic properties. It has been studied for its ability to inhibit the growth of cancer cells and is being researched for its potential use in cancer treatment.
Mechanism of Action
N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methanesulfonamide is believed to work by inhibiting the activity of certain enzymes involved in cancer cell proliferation, such as carbonic anhydrase IX and XII. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a cytotoxic effect on cancer cells, while having little to no effect on normal cells. It has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methanesulfonamide in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. However, its potency and specificity may vary depending on the type of cancer being studied. Additionally, its solubility in water is limited, which may affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for research on N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methanesulfonamide. One area of interest is its potential use in combination with other anticancer agents to enhance its efficacy. Another area of interest is the development of more potent and specific analogs of this compound. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methanesulfonamide involves the reaction of 2-aminobenzimidazole with methanesulfonyl chloride in the presence of a base, such as triethylamine or pyridine. The resulting product is a white crystalline solid with a molecular weight of 295.3 g/mol.
Scientific Research Applications
N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methanesulfonamide has been studied for its potential as an anticancer agent. Research has shown that it can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
properties
IUPAC Name |
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3S/c1-15(13,14)11-5-2-3-6-7(4-5)10-8(12)9-6/h2-4,11H,1H3,(H2,9,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKQJGQHUFDOIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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